Hydrazine, 1-benzyl-1-methyl-, hydrochloride
CAS No.: 26253-98-5
Cat. No.: VC15736569
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26253-98-5 |
|---|---|
| Molecular Formula | C8H13ClN2 |
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | 1-benzyl-2-methylhydrazine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9-10H,7H2,1H3;1H |
| Standard InChI Key | INLLKWLBINLENN-UHFFFAOYSA-N |
| Canonical SMILES | CNNCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Hydrazine, 1-benzyl-1-methyl-, hydrochloride (systematic name: 1-benzyl-1-methylhydrazinium chloride) is a monosubstituted hydrazine derivative where one nitrogen atom is bonded to a benzyl group () and a methyl group (), while the other nitrogen remains unsubstituted. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is , yielding a molecular weight of 188.66 g/mol.
Structural Analogues and Comparative Data
The closest structural analogs include 1-benzyl-1-phenylhydrazine (CAS 614-31-3) and methylhydrazine (CAS 60-34-4). Key comparative properties are summarized below:
The benzyl and methyl substituents introduce steric hindrance and electronic effects that influence reactivity. The hydrochloride salt likely exhibits moderate solubility in water and ethanol, similar to 1-benzyl-1-phenylhydrazine hydrochloride .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1-benzyl-1-methylhydrazine hydrochloride can be inferred from methods used for analogous hydrazine derivatives. A plausible route involves the alkylation of methylhydrazine with benzyl chloride:
Key Steps:
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Alkylation: Methylhydrazine reacts with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere.
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Acidification: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
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Purification: Recrystallization from ethanol/water yields the pure product.
This method mirrors the synthesis of 1-benzyl-1-phenylhydrazine hydrochloride, where phenylhydrazine is alkylated with benzyl bromide .
Challenges in Synthesis
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Regioselectivity: Competing reactions may yield disubstituted byproducts (e.g., 1,1-dibenzyl-1-methylhydrazine).
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Stability: Hydrazine derivatives are prone to oxidation, necessitating anaerobic conditions.
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Yield Optimization: Literature on 1-benzyl-6-oxopyridazine derivatives suggests that reaction temperatures below 50°C improve selectivity .
Physicochemical Properties
Thermal Stability
The compound likely decomposes at temperatures above 200°C, releasing hydrogen chloride () and forming aromatic amines. Thermogravimetric analysis (TGA) of 1-benzyl-1-phenylhydrazine shows a melting point of 164–166°C , suggesting similar thermal behavior for the methyl analog.
Solubility and Reactivity
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Solubility: High solubility in water and methanol due to ionic character; limited solubility in nonpolar solvents.
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Reactivity: The hydrazine moiety participates in condensation reactions with ketones and aldehydes, forming hydrazones. For example, reaction with acetone yields:
This reactivity is exploited in the synthesis of heterocycles, such as 1,3,4-oxadiazoles .
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
Hydrazine derivatives serve as precursors to nitrogen-containing heterocycles. For instance, 1-benzyl-1-methylhydrazine hydrochloride could undergo cyclization with thiocyanate to form thiadiazoles:
Similar reactions are documented for pyridazinone derivatives .
Pharmaceutical Relevance
While no direct studies on this compound exist, structurally related hydrazines exhibit bioactivity. For example, 1-benzyl-6-oxopyridazin-3(2H)-one derivatives demonstrate antitumor and antimicrobial properties .
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